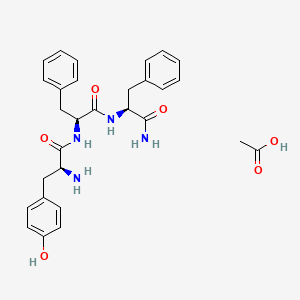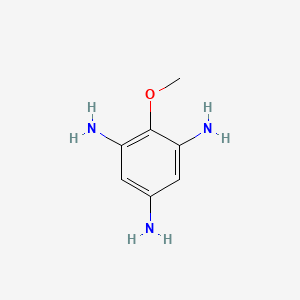
Tyr-Phe-Phe acetate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyr-Phe-Phe acetate salt is a tripeptide compound composed of tyrosine, phenylalanine, and phenylalanine residues. It is often used in biochemical research due to its structural properties and potential biological activities. The acetate salt form enhances its solubility and stability, making it suitable for various experimental applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tyr-Phe-Phe acetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial processes often incorporate automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tyrosine residue, forming dityrosine or other oxidized products.
Reduction: Reduction reactions may target the peptide bonds or specific side chains, altering the peptide’s structure and function.
Substitution: Substitution reactions can occur at the phenylalanine residues, where functional groups are replaced with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Dityrosine, oxidized phenylalanine derivatives.
Reduction Products: Reduced peptide fragments.
Substitution Products: Halogenated or alkylated peptides.
科学的研究の応用
Tyr-Phe-Phe acetate salt is utilized in various scientific research fields:
Chemistry: Studying peptide synthesis, structure-activity relationships, and peptide modifications.
Biology: Investigating protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: Exploring potential therapeutic applications, such as peptide-based drugs and diagnostic agents.
Industry: Developing peptide-based materials, cosmetics, and food additives.
作用機序
The mechanism of action of Tyr-Phe-Phe acetate salt involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation. The exact pathways and targets depend on the specific biological context and experimental conditions.
類似化合物との比較
Tyr-Phe-Phe: The non-acetate form of the tripeptide.
Tyr-Phe: A dipeptide lacking one phenylalanine residue.
Phe-Phe: A dipeptide composed of two phenylalanine residues.
Comparison:
Solubility: The acetate salt form of Tyr-Phe-Phe is more soluble in aqueous solutions compared to its non-acetate counterpart.
Stability: The acetate salt provides enhanced stability, making it more suitable for long-term storage and experimental use.
Biological Activity: The presence of the acetate group may influence the peptide’s interaction with biological targets, potentially altering its activity and efficacy.
Tyr-Phe-Phe acetate salt stands out due to its unique combination of solubility, stability, and biological activity, making it a valuable tool in scientific research and industrial applications.
特性
IUPAC Name |
acetic acid;(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4.C2H4O2/c28-22(15-20-11-13-21(32)14-12-20)26(34)31-24(17-19-9-5-2-6-10-19)27(35)30-23(25(29)33)16-18-7-3-1-4-8-18;1-2(3)4/h1-14,22-24,32H,15-17,28H2,(H2,29,33)(H,30,35)(H,31,34);1H3,(H,3,4)/t22-,23-,24-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGVFJUNKUGQJW-NYTZCTPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745591 |
Source


|
| Record name | Acetic acid--L-tyrosyl-L-phenylalanyl-L-phenylalaninamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108322-09-4 |
Source


|
| Record name | Acetic acid--L-tyrosyl-L-phenylalanyl-L-phenylalaninamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanone](/img/structure/B560999.png)

![(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B561004.png)


![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B561015.png)


![1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one](/img/structure/B561021.png)
